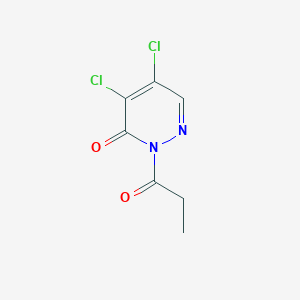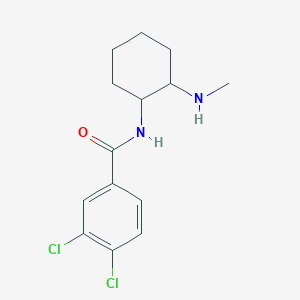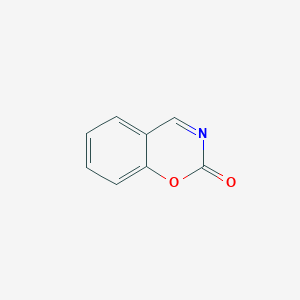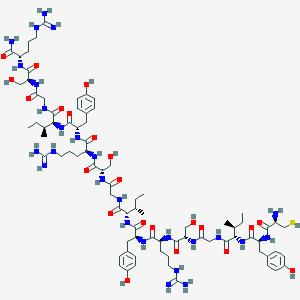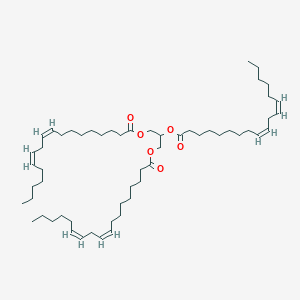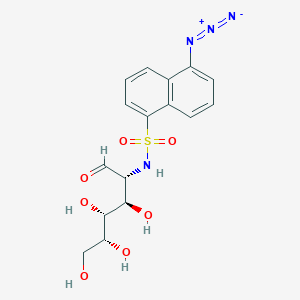
N-(1-Azido-5-naphthalenesulfonyl)galactosamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Azido-5-naphthalenesulfonyl)galactosamine, also known as GalNAz, is a chemical compound that has gained significant attention in the field of glycobiology. It is a derivative of galactosamine, a monosaccharide that is commonly found in glycoproteins and glycolipids. GalNAz has unique properties that make it a valuable tool for studying the biosynthesis and function of glycans in living cells.
作用机制
The mechanism of action of N-(1-Azido-5-naphthalenesulfonyl)galactosamine involves the incorporation of the azide group into glycans by glycosyltransferases. The azide group is then used as a chemical handle for further labeling and detection of the labeled glycans. The incorporation of N-(1-Azido-5-naphthalenesulfonyl)galactosamine into glycans does not significantly affect the biosynthesis or function of the glycans, making it a valuable tool for studying the role of glycans in biological processes.
生化和生理效应
N-(1-Azido-5-naphthalenesulfonyl)galactosamine has been shown to have minimal biochemical and physiological effects on cells and organisms. It does not significantly affect cell viability or growth and does not induce any toxic effects. The incorporation of N-(1-Azido-5-naphthalenesulfonyl)galactosamine into glycans does not significantly alter the function of the glycans, making it a valuable tool for studying the role of glycans in biological processes.
实验室实验的优点和局限性
N-(1-Azido-5-naphthalenesulfonyl)galactosamine has several advantages for use in lab experiments. It is a specific and sensitive tool for labeling glycans in cells and tissues. It does not significantly affect the biosynthesis or function of glycans, making it a valuable tool for studying the role of glycans in biological processes. However, there are also some limitations to the use of N-(1-Azido-5-naphthalenesulfonyl)galactosamine in lab experiments. It requires the use of specialized techniques for labeling and detection of the labeled glycans, which can be time-consuming and expensive. In addition, the azide group can react with other cellular components, leading to non-specific labeling and false-positive results.
未来方向
N-(1-Azido-5-naphthalenesulfonyl)galactosamine has opened up new avenues for studying the role of glycans in biological processes. There are several future directions for research using N-(1-Azido-5-naphthalenesulfonyl)galactosamine. One of the most promising areas of research is the use of N-(1-Azido-5-naphthalenesulfonyl)galactosamine for studying the role of glycans in disease, such as cancer and inflammation. N-(1-Azido-5-naphthalenesulfonyl)galactosamine can be used to label glycans in diseased cells and tissues, allowing for the identification of disease-specific changes in glycan expression and function. Another future direction is the development of new techniques for labeling and detection of glycans using N-(1-Azido-5-naphthalenesulfonyl)galactosamine. This will allow for more sensitive and specific detection of labeled glycans, leading to a better understanding of their role in biological processes.
合成方法
N-(1-Azido-5-naphthalenesulfonyl)galactosamine can be synthesized by modifying the amino group of galactosamine with an azide group. The most commonly used method for synthesizing N-(1-Azido-5-naphthalenesulfonyl)galactosamine involves the reaction of galactosamine with sodium azide in the presence of a catalyst such as copper sulfate. This reaction results in the formation of N-(1-Azido-5-naphthalenesulfonyl)galactosamine with a high yield and purity.
科学研究应用
N-(1-Azido-5-naphthalenesulfonyl)galactosamine has been widely used in scientific research to study the biosynthesis and function of glycans in living cells. It is a valuable tool for labeling glycans in cells and tracking their biosynthesis and turnover. N-(1-Azido-5-naphthalenesulfonyl)galactosamine can be incorporated into glycans by the action of glycosyltransferases, which transfer the azide group from N-(1-Azido-5-naphthalenesulfonyl)galactosamine to the growing glycan chain. The labeled glycans can then be detected and visualized using a variety of techniques, such as click chemistry, fluorescent labeling, and mass spectrometry.
属性
CAS 编号 |
140485-27-4 |
|---|---|
产品名称 |
N-(1-Azido-5-naphthalenesulfonyl)galactosamine |
分子式 |
C16H18N4O7S |
分子量 |
410.4 g/mol |
IUPAC 名称 |
5-azido-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H18N4O7S/c17-20-18-11-5-1-4-10-9(11)3-2-6-14(10)28(26,27)19-12(7-21)15(24)16(25)13(23)8-22/h1-7,12-13,15-16,19,22-25H,8H2/t12-,13+,15+,16-/m0/s1 |
InChI 键 |
PZWKLBHJPXBTMP-XNISGKROSA-N |
手性 SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)C(=C1)N=[N+]=[N-] |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NC(C=O)C(C(C(CO)O)O)O)C(=C1)N=[N+]=[N-] |
规范 SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NC(C=O)C(C(C(CO)O)O)O)C(=C1)N=[N+]=[N-] |
同义词 |
GalN-ANS N-(1-azido-5-naphthalenesulfonyl)galactosamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



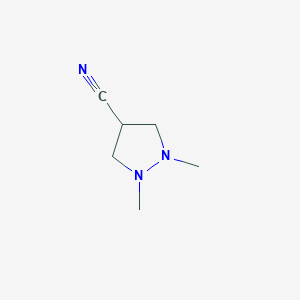
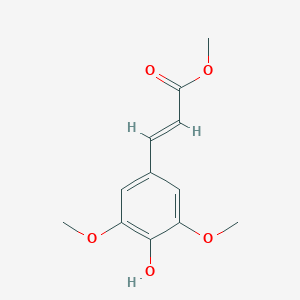
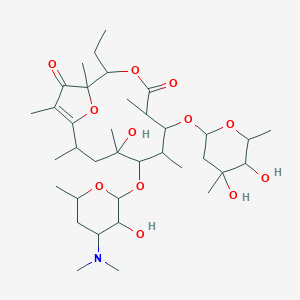


![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)


